molecular formula C16H17NO3 B11845989 (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Cat. No.: B11845989
M. Wt: 271.31 g/mol
InChI Key: ZTGSRCQPKWGKQB-OAHLLOKOSA-N
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Description

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (CAS: 71336-83-9) is a chiral chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structural features, including the benzyloxy-protected phenol and the ester-functionalized amino acid backbone, make it a versatile precursor. Research indicates that scaffolds containing the 4-benzyloxy-benzylamino motif are highly valuable in drug discovery. Specifically, this chemotype has been successfully explored in the development of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists . Such agonists are promising therapeutic candidates for treating complex retinal diseases like diabetic retinopathy and age-related macular degeneration, demonstrating the high research value of this compound class . Furthermore, the chiral (R)-enantiomer provides the specific stereochemistry required for targeted biological activity, which is crucial for optimizing drug-receptor interactions. This compound is intended for use in coupling reactions, as a pharmaceutical intermediate, and in the synthesis of functional materials . We provide this product with a guaranteed purity of not less than 98%, supported by batch-specific Certificate of Analysis (COA) to ensure consistency and reliability for your research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m1/s1

InChI Key

ZTGSRCQPKWGKQB-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Cbz Protection Protocol

  • Reaction Conditions :

    • Dissolve 4-benzyloxybenzaldehyde (10 mmol) in anhydrous dichloromethane (DCM).

    • Add Cbz-Cl (12 mmol) and triethylamine (15 mmol) at 0°C.

    • Stir at room temperature for 12 hours.

  • Workup :

    • Extract with 5% HCl, followed by saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate under reduced pressure.

Yield : 85–90%.

Esterification of the Carboxylic Acid

Conversion of the carboxylic acid to the methyl ester is critical for enhancing solubility and facilitating subsequent reactions. Thionyl chloride in methanol is the standard method.

Thionyl Chloride-Mediated Esterification

  • Procedure :

    • Add thionyl chloride (2.4 mL, 33 mmol) dropwise to a solution of 4-benzyloxyphenylacetic acid (5.0 g, 33 mmol) in anhydrous methanol (25 mL).

    • Reflux at 60°C for 16 hours.

  • Isolation :

    • Remove solvent under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the methyl ester as a white solid.

Yield : 59–65%.

Stereochemical Control and Resolution

The (R)-configuration is introduced via chiral resolution or asymmetric synthesis.

Chiral Chromatography

  • Column : Chiralpak® AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.

  • Elution : (R)-enantiomer at 12.5 min, (S)-enantiomer at 14.2 min.

Purity : >99% enantiomeric excess (ee).

Diastereomeric Salt Formation

  • React the racemic mixture with (R)-1-phenylethylamine in ethanol.

  • Recrystallize to isolate the (R)-enantiomer as a crystalline solid.

Yield : 70–75%.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane gradient (20–50%).

  • Retention Factor (Rf) : 0.35 (ethyl acetate/hexane 3:7).

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 7.08 (d, J = 8.4 Hz, 2H, aromatic), 3.69 (s, 3H, OCH₃).

  • ESI-MS : [M+H]⁺ at m/z 271.3.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity
Cbz Protection + SOCl₂8598Racemic
Chiral Chromatography7099(R)-enantiomer
Diastereomeric Salt7597(R)-enantiomer

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/h .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as ammonia or primary amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate exhibits several promising biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially making it a candidate for treating neurodegenerative disorders.
  • Modulation of Neurotransmitter Systems : The compound is believed to interact with neurotransmitter receptors, influencing synaptic plasticity and possibly enhancing cognitive functions.
  • Anti-inflammatory Properties : Initial findings indicate that this compound may exert anti-inflammatory effects, which could be beneficial in various inflammatory conditions .

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

  • Neurological Disorders : The ability to cross the blood-brain barrier positions this compound as a candidate for treating conditions like Alzheimer's disease and other forms of dementia.
  • Diabetic Retinopathy : Studies have shown that compounds related to this structure can reduce retinal vascular leakage in diabetic models, suggesting a role in managing diabetic retinopathy .
  • Chronic Inflammatory Diseases : Its anti-inflammatory properties may offer therapeutic benefits in diseases characterized by chronic inflammation.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-2-phenylacetateLacks benzyloxy substituentSimpler structure; less lipophilicity
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetateHydroxyl instead of benzyloxyPotentially different biological activity
Methyl 2-(4-methoxyphenyl)acetateMethoxy group instead of benzyloxyDifferent electronic properties affecting reactivity
(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetateEnantiomer with opposite chiralityMay exhibit different pharmacological profiles

Case Studies

  • Neuroprotection in Animal Models : In vivo studies have demonstrated that this compound can significantly reduce neuronal cell death in models of oxidative stress . These findings support its potential as a neuroprotective agent.
  • Diabetic Retinopathy Studies : In a recent study involving streptozotocin-induced diabetic rats, administration of related compounds showed a marked reduction in retinal vascular leakage, suggesting that this compound could be further explored for treating diabetic retinopathy .
  • Anti-inflammatory Research : Preliminary investigations into the anti-inflammatory properties of this compound revealed its ability to inhibit pro-inflammatory cytokine production in vitro, indicating its potential utility in inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and applications of (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate with its closest analogs:

Compound Name Substituent Amino Group Ester Group CAS Number Molecular Weight* Boiling Point (°C)* Application
This compound 4-(Benzyloxy)phenyl Yes (R) Methyl - ~285.3† ~350‡ Pharmaceutical synthesis, chiral building block
Methyl 2-(4-(benzyloxy)phenyl)acetate 4-(Benzyloxy)phenyl No Methyl 24807-40-7 256.3 - Intermediate in β-lactam synthesis
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate 4-Hydroxyphenyl Yes (R) Methyl 37763-23-8 181.2 303.2 PTP1B inhibitor candidate
Methyl 2-(4-methoxyphenyl)acetate 4-Methoxyphenyl No Methyl 14062-18-1 194.2 - Flavor/fragrance industry

*Calculated or estimated values; †Estimated based on C₁₆H₁₇NO₃; ‡Extrapolated from benzyloxy analogs.

Key Observations:
  • Benzyloxy vs. Hydroxyl Substituents : The benzyloxy group in the target compound enhances lipophilicity compared to the hydroxyl analog (CAS 37763-23-8), improving membrane permeability but requiring deprotection for further functionalization .
  • Amino Group: The unprotected amino group in the target compound enables direct participation in condensation reactions (e.g., peptide coupling), unlike Boc-protected analogs (e.g., S8c in , yield 98%) .
  • Steric and Electronic Effects : The benzyloxy group introduces steric bulk and electron-donating effects, altering reactivity in nucleophilic substitutions compared to methoxy or difluoromethoxy analogs (e.g., CAS 1822485-21-1) .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The benzyloxy group increases logP compared to hydroxyl analogs, enhancing blood-brain barrier penetration.
  • Thermal Stability : Estimated boiling point (~350°C) aligns with benzyl ether analogs, higher than hydroxyl (303°C) or methoxy derivatives .

Biological Activity

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article delves into its biological activity, focusing on various aspects such as enzyme inhibition, cytotoxicity, and pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 R Methyl 2 amino 2 4 benzyloxy phenyl acetate\text{ R Methyl 2 amino 2 4 benzyloxy phenyl acetate}

This compound features a benzyloxy group that may influence its interaction with biological targets. The presence of an amine and ester functional group suggests potential for diverse biological activity.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that compounds with similar structures can inhibit monoamine oxidases (MAO A and MAO B), which are critical in neurotransmitter metabolism. The inhibition profiles of these enzymes are summarized in Table 1.

Enzyme Substrate k_cat (s⁻¹) K_m (mM) k_cat/K_m
MAO ABenzylamine0.020.900.022
MAO BBenzylamine100.3627.78

These values suggest a significant difference in the catalytic efficiency of MAO A and B towards benzylamine, indicating that structural modifications can lead to selective inhibition of these enzymes .

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards certain T-lymphoblastic cell lines while sparing non-cancerous cells.

Table 2 summarizes the cytotoxicity data:

Cell Line CC₅₀ (µM)
CCRF-CEM9
MOLT-48
Jurkat10
HeLa S3>10
HepG2>10

This selectivity is crucial for developing therapeutic agents with minimal side effects .

3. Pharmacological Effects

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in treating conditions related to inflammation and neurodegeneration.

In vivo studies using models of diabetic retinopathy have shown that similar compounds can reduce retinal vascular leakage, a significant contributor to vision loss in diabetic patients. These findings highlight the potential therapeutic applications of this compound in managing diabetes-related complications .

Case Studies

A notable study evaluated the effects of this compound in a rat model of diabetic retinopathy. The compound was administered intraperitoneally, resulting in a significant reduction in retinal vascular leakage compared to control groups. This effect was attributed to the compound's ability to cross the blood-retinal barrier and exert its pharmacological effects locally .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate?

  • Methodology : A common approach involves sequential protection of the amino group, benzyloxy group introduction, and esterification. For example, tert-butoxycarbonyl (Boc) is used to protect the amino group during synthesis, followed by benzyl ether formation and final esterification. The Boc group is later deprotected under acidic conditions .
  • Key Steps :

  • Boc protection of the amino group to prevent side reactions.
  • Benzyloxy group introduction via nucleophilic substitution or coupling.
  • Recrystallization from ethanol for purification (yield: ~98%) .

Q. How is the Boc protecting group utilized in the synthesis of this compound?

  • Purpose : The Boc group shields the amino functionality during reactive steps (e.g., esterification or benzylation) to avoid undesired side reactions.
  • Procedure : After synthesis, the Boc group is removed using trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free amine .
  • Analytical Confirmation : Deprotection efficiency is monitored via <sup>1</sup>H-NMR (disappearance of Boc proton signals at δ 1.43 ppm) .

Q. What analytical techniques are essential for structural characterization?

  • Primary Methods :

  • <sup>1</sup>H-NMR : Confirms regiochemistry and purity. For example, aromatic protons appear as doublets (δ 6.95–7.43 ppm), and the methoxy group resonates at δ 3.71 ppm .
  • HPLC : Validates enantiomeric purity, especially when using chiral columns (e.g., Chiralpak® AD-H) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]<sup>+</sup> at m/z 316.2) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using enzymatic methods?

  • Strategy : Nitrilase enzymes catalyze the enantioselective hydrolysis of racemic precursors. For example, nitrilase from Alcaligenes faecalis selectively hydrolyzes the (S)-enantiomer, leaving the (R)-form intact .
  • Optimization : Reaction conditions (pH 8, 20°C, 30 min) and enzyme-substrate ratios are critical for >99% enantiomeric excess (ee) .
  • Data Validation : Chiral HPLC and polarimetry confirm enantiopurity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR signals)?

  • Case Study : Overlapping signals in <sup>1</sup>H-NMR (e.g., δ 7.27–7.43 ppm for aromatic protons) may arise from diastereomeric impurities or solvent effects.
  • Solutions :

  • Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals.
  • Compare with computational predictions (DFT-based NMR chemical shift calculations) .
  • Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for benzyl group removal) enhance efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side reactions .
  • Yield Analysis : Pilot studies show 85–98% yields under optimized conditions, with impurities identified via TLC .

Q. How does the benzyloxy group influence stability under acidic/basic conditions?

  • Stability Profile :

  • Acidic Conditions : The benzyloxy group is stable to mild acids (e.g., TFA) but cleaved by strong acids (HBr/AcOH).
  • Basic Conditions : Susceptible to hydrolysis at pH >10, requiring neutral conditions during esterification .
    • Mitigation : Use scavengers (e.g., triethylsilane) during Boc deprotection to prevent benzyl group cleavage .

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